![molecular formula C20H24N2O3 B6040389 N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B6040389.png)
N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide, also known as IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide binds selectively to adenosine A3 receptors, which are widely expressed in various tissues and organs. Activation of these receptors leads to the activation of intracellular signaling pathways, including the cAMP/PKA pathway, which plays a critical role in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the protection of neurons against oxidative stress and inflammation. It has also been shown to have cardioprotective effects by reducing ischemia/reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide is a highly selective agonist of adenosine A3 receptor, which makes it an excellent pharmacological tool for studying the role of this receptor in various physiological and pathological processes. However, its use is limited by its poor solubility in water, which requires the use of organic solvents for its preparation and administration.
Orientations Futures
Future research on N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide should focus on exploring its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The development of novel formulations with improved solubility and bioavailability could also enhance its clinical potential as a therapeutic agent. Additionally, the identification of new targets and signaling pathways activated by N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide could lead to the development of more effective and selective drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide involves the condensation of 4-methoxyphenylacetic acid with isobutylamine, followed by acylation with 3-nitrobenzoyl chloride and reduction of the resulting nitro compound. The final product is obtained by acylation of the amine with 4-methoxybenzoyl chloride.
Applications De Recherche Scientifique
N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide has been widely used as a pharmacological tool to study the role of adenosine A3 receptor in various physiological and pathological processes. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for the development of novel therapeutic agents.
Propriétés
IUPAC Name |
3-[[2-(4-methoxyphenyl)acetyl]amino]-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)13-21-20(24)16-5-4-6-17(12-16)22-19(23)11-15-7-9-18(25-3)10-8-15/h4-10,12,14H,11,13H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEFLUAVSQPWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.